![molecular formula C11H14ClNO2 B2803923 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride CAS No. 1065066-63-8](/img/structure/B2803923.png)
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
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Overview
Description
“2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride” is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . Isoquinoline derivatives are important components of many biologically active products .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives often involve cyclization and condensation processes . For instance, the reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Synthesis and Chemical Properties
A study by Ivashchenko et al. (2014) focused on the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. Although the target compound's direct application was not mentioned, related chemical structures were explored for their cytotoxicities and antiviral activities against various viruses, indicating a methodological approach to synthesizing complex molecules with potential biological activities (Ivashchenko et al., 2014).
Thevis et al. (2008) investigated mass spectrometric reactions of bisubstituted isoquinolines, highlighting the gas-phase formation of carboxylic acids after collision-induced dissociation. This study sheds light on the analytical characterization of compounds structurally related to the target molecule, offering insights into its potential applications in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Antiviral Activity
Research by Ivashchenko et al. (2014) on the antiviral activity of substituted ethyl esters related to the target compound found no significant activity against BVDV, HCV, and influenza A virus, except for specific derivatives showing effectiveness against influenza in vitro and in vivo. This suggests the potential of structurally related compounds in antiviral research (Ivashchenko et al., 2014).
Analytical and Spectrometric Analysis
Studies on the mass spectrometric dissociation pathways of protonated isoquinoline-3-carboxamides by Beuck et al. (2009) demonstrate the unique fragmentation behavior of such compounds, which could be highly relevant for analytical procedures in detecting HIF-stabilizers and their metabolites. These findings provide a foundational understanding of the chemical behavior of isoquinoline derivatives under mass spectrometric conditions (Beuck et al., 2009).
Future Directions
The future directions in the research and development of “2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride” and similar compounds involve the development of new methods for efficient synthesis . There is also a growing interest in the synthesis of optically active substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNRBGXVHHCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride | |
CAS RN |
1065066-63-8 |
Source
|
Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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